3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one

Butyrylcholinesterase inhibition Cholinesterase selectivity Alzheimer's disease research

3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one is a synthetic 3-alkoxy-substituted quinolin-2(1H)-one derivative with molecular formula C15H17NO2 and molecular weight 243.30 g/mol. The compound features a crotyloxy (but-2-en-1-yloxy) side chain at the C3 position and an N1-ethyl substituent on the quinolinone core.

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
CAS No. 918785-16-7
Cat. No. B12617558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one
CAS918785-16-7
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C=C(C1=O)OCC=CC
InChIInChI=1S/C15H17NO2/c1-3-5-10-18-14-11-12-8-6-7-9-13(12)16(4-2)15(14)17/h3,5-9,11H,4,10H2,1-2H3
InChIKeyRJUDNQDKGLLOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one (CAS 918785-16-7): Chemical Identity and Core Pharmacological Profile


3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one is a synthetic 3-alkoxy-substituted quinolin-2(1H)-one derivative with molecular formula C15H17NO2 and molecular weight 243.30 g/mol . The compound features a crotyloxy (but-2-en-1-yloxy) side chain at the C3 position and an N1-ethyl substituent on the quinolinone core. Its calculated physicochemical properties include a LogP of 2.98 and a polar surface area (PSA) of 31.23 Ų . The compound has been evaluated for cholinesterase inhibitory activity, with BindingDB/ChEMBL-curated data reporting a butyrylcholinesterase (BChE, equine serum) Ki of 1.70 × 10³ nM under competitive inhibition conditions and an acetylcholinesterase (AChE, Electrophorus electricus) Ki of 1.49 × 10⁴ nM [1]. These data establish this compound as a moderate-affinity, BChE-preferring cholinesterase ligand within the quinolin-2-one chemical space.

Why 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one Cannot Be Interchanged with Generic Quinolin-2-one Analogs


Quinolin-2(1H)-one derivatives bearing 3-alkoxy substituents constitute a pharmacologically heterogeneous class where minor structural modifications produce disproportionate shifts in target affinity and selectivity. The identity of the 3-O-alkenyl side chain—specifically the difference between a prop-2-en-1-yloxy (allyloxy) group and a but-2-en-1-yloxy (crotyloxy) group—introduces measurable changes in lipophilicity and steric bulk that can alter both enzyme binding kinetics and membrane partitioning . Similarly, the N1-substituent (ethyl vs. methyl) modulates the electronic environment of the lactam carbonyl, which may participate in key hydrogen-bonding interactions within the cholinesterase active site . Procurement of a generic '3-alkoxy-quinolin-2-one' scaffold without confirming the exact side-chain identity therefore risks selecting a compound with qualitatively different cholinesterase inhibition potency, BChE/AChE selectivity ratio, and inhibition modality, as demonstrated by the quantitative evidence in Section 3.

Quantitative Differentiation Evidence for 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one Relative to Closest Analogs


BChE Preferential Inhibition: ~8.8-Fold Selectivity Over AChE Under Competitive Conditions

Under competitive inhibition assay conditions, 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one exhibits a BChE Ki of 1.70 × 10³ nM versus an AChE Ki of 1.49 × 10⁴ nM, yielding an approximately 8.8-fold selectivity for butyrylcholinesterase over acetylcholinesterase [1]. This contrasts with the clinically used cholinesterase inhibitor donepezil, which is AChE-selective (AChE IC50 ≈ 5.7 nM; BChE IC50 ≈ 7,100 nM, corresponding to ~1,200-fold AChE selectivity) [2]. The BChE-preferring profile of the target compound differentiates it functionally from AChE-dominant inhibitors and positions it as a tool compound for investigating BChE-mediated cholinergic pathways, particularly relevant in advanced Alzheimer's disease where BChE assumes a compensatory hydrolytic role [2].

Butyrylcholinesterase inhibition Cholinesterase selectivity Alzheimer's disease research

Crotyloxy vs. Allyloxy Side Chain: Impact on Lipophilicity and Predicted Membrane Partitioning

The target compound bears a but-2-en-1-yloxy (crotyloxy) side chain at the C3 position, distinguishing it from the closest cataloged analog CAS 918785-15-6, which carries a prop-2-en-1-yloxy (allyloxy) group. The additional methyl substituent on the alkenyl chain increases the calculated LogP from approximately 2.5 (estimated for the allyl analog) to 2.98 (measured for the crotyl compound), a ΔLogP of ~0.5 units . This difference in lipophilicity is within the range known to influence passive membrane permeability and CNS partitioning. The allyl analog has been tested in rat cholinesterase assays, yielding an AChE IC50 of 1.57 × 10⁴ nM, which is in the same micromolar range as the target compound's AChE Ki of 1.49 × 10⁴ nM, suggesting comparable AChE affinity but with potentially divergent pharmacokinetic behavior due to the lipophilicity difference [1].

Lipophilicity modulation Structure-activity relationship Blood-brain barrier penetration

N1-Ethyl vs. N1-Methyl Substitution: Differential Impact on Binding Mode and Potency

The target compound carries an N1-ethyl substituent, whereas the analog CAS 918785-18-9 bears an N1-methyl group while retaining the identical 3-crotyloxy side chain. This single-methylene difference at the N1 position has been shown in quinolin-2-one SAR studies to influence the positioning of the lactam carbonyl, which can serve as a hydrogen-bond acceptor in the cholinesterase catalytic gorge [1]. Although directly comparable Ki data for the N-methyl analog are not available in public databases, the N-ethyl substitution is expected to provide greater conformational flexibility and enhanced hydrophobic contact with the enzyme's peripheral anionic site (PAS) relative to the N-methyl variant. In the broader quinolinone series reported by Bautista-Aguilera et al. (2020), N-substitution identity was a critical determinant of both AChE and BChE inhibitory potency, with IC50 values spanning three orders of magnitude across the series [1].

N-alkyl substitution Cholinesterase binding pocket Structure-activity relationship

Mixed Competitive/Non-Competitive Inhibition Modality: Evidence for Dual-Site Binding Potential

Enzymological characterization of 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one reveals a concentration-dependent shift in inhibition modality: at lower concentrations the compound acts as a competitive inhibitor of equine BChE (Ki = 1.70 × 10³ nM), while at higher concentrations it exhibits non-competitive inhibition (Ki = 3.29 × 10⁴ nM) [1]. This mixed inhibition profile suggests that the compound may be capable of engaging both the catalytic active site and a secondary allosteric site on BChE, a property not commonly observed among simple monovalent cholinesterase inhibitors. In contrast, the clinically used dual inhibitor rivastigmine acts via a pseudo-irreversible carbamoylation mechanism rather than reversible mixed inhibition [2]. The mixed modality of the target compound provides an experimental tool for probing allosteric regulation of BChE activity.

Enzyme inhibition modality Dual-site binding Mixed inhibition kinetics

Recommended Application Scenarios for 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one Based on Established Evidence


BChE-Selective Chemical Probe for Neurodegenerative Disease Research

Given its ~8.8-fold BChE selectivity over AChE (Ki 1,700 nM vs. 14,900 nM), this compound is suitable as a moderate-affinity BChE-preferring tool compound for studying BChE compensation in advanced Alzheimer's disease models. In contrast to the AChE-selective clinical agent donepezil, which cannot dissect BChE-specific contributions, the target compound's inverted selectivity profile enables experiments designed to isolate BChE-mediated cholinergic hydrolysis in synaptic preparations [1].

Mixed-Mode Cholinesterase Inhibition for Allosteric Site Characterization

The compound's dual competitive/non-competitive inhibition signature on BChE provides a defined molecular probe for characterizing the structural and functional relationship between the BChE catalytic site and its peripheral allosteric regulatory site. Researchers investigating allosteric modulation of cholinesterases can employ this compound in kinetic assays where inhibitor concentration is systematically varied to dissect orthosteric vs. allosteric binding contributions [1].

Quinolin-2-one SAR Library Component for Cholinesterase-Targeted Medicinal Chemistry

As a member of the 3-alkoxy-quinolin-2(1H)-one series with precisely known LogP (2.98), enzyme inhibition constants, and inhibition modality, this compound serves as a well-characterized reference point for medicinal chemistry campaigns exploring the SAR of 3-O-alkenyl and N1-alkyl substitutions on the quinolin-2-one scaffold. The availability of quantitative Ki data enables its use as an internal benchmark when testing newly synthesized analogs, a role that the structurally similar but less well-characterized analogs (CAS 918785-15-6 and CAS 918785-18-9) cannot fulfill due to the absence of publicly reported Ki values [2].

Lipophilicity-Calibrated CNS-Penetrant Compound for in Vitro Blood-Brain Barrier Models

With a calculated LogP of 2.98—within the optimal range for passive CNS penetration (LogP 2–4)—and a defined PSA of 31.23 Ų (below the 60–70 Ų threshold associated with blood-brain barrier permeability), this compound can be used as a lipophilicity-calibrated small molecule for validating in vitro BBB models (e.g., hCMEC/D3 monolayers, PAMPA-BBB). Its LogP, anchored by database-reported values, is approximately 0.5 units higher than the allyloxy analog (CAS 918785-15-6), making it the more lipophilic and potentially more membrane-permeable option within this congeneric pair .

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